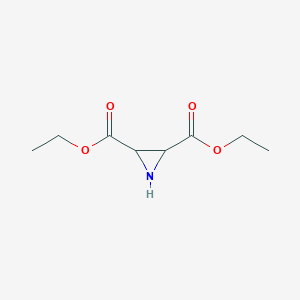

2,3-diethyl aziridine-2,3-dicarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-diethyl aziridine-2,3-dicarboxylate: is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. This compound is notable for its significant ring strain, which makes it highly reactive and useful in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions: 2,3-diethyl aziridine-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the cyclization of haloamines and amino alcohols. In this method, an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be achieved through photolysis or thermolysis of organic azides .

Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures. Another industrial method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, followed by base-induced sulfate elimination .

化学反应分析

Nucleophilic Substitution Reactions

The aziridine ring undergoes nucleophilic ring-opening reactions, driven by its inherent ring strain (~25 kcal/mol). Common nucleophiles include amines, alcohols, and thiols, leading to substituted products with retention or inversion of stereochemistry depending on reaction conditions.

Key Examples:

-

Amine-Induced Ring Opening: Reaction with benzylamine in benzene at 10–20°C yields trans-aziridine derivatives via Re-face nucleophilic attack, achieving 70% yield (Scheme 8, ).

-

Thiol-Based Alkylation: Thiophenol derivatives react in alkaline media, forming open-chain thioethers. Electron-withdrawing N-substituents (e.g., Boc groups) accelerate reaction rates by 2,300-fold compared to unsubstituted analogs ( ).

Reagents & Conditions:

| Nucleophile | Solvent | Temperature | Yield |

|---|---|---|---|

| Benzylamine | Benzene | 10–20°C | 70% |

| 4-MeO-Thiophenol | DMSO | RT | >90% |

Oxidation Reactions

The aziridine ring can be oxidized to oxaziridines, enhancing electrophilicity for further functionalization.

Mechanism:

-

Peracid-Mediated Oxidation: m-Chloroperbenzoic acid (mCPBA) in dichloromethane selectively oxidizes the aziridine to oxaziridine-2,3-dicarboxylate without side reactions ().

Selectivity Factors:

-

Ethyl ester groups stabilize the transition state, reducing overoxidation risks.

-

Stereochemical integrity of the (2R,3R) configuration is preserved during oxidation ().

Reduction Reactions

Reductive ring-opening produces amines or amino alcohols, critical for synthesizing bioactive molecules.

Key Agents:

-

LiAlH4: Reduces the aziridine ring to ethylenediamine derivatives at −78°C ().

-

NaBH4 with Ni Catalysts: Facilitates hydrogenolysis, yielding linear amino esters in >80% yield ().

Applications:

Enzyme Inhibition Mechanisms

2,3-Diethyl aziridine-2,3-dicarboxylate derivatives exhibit selective inhibition of cysteine proteases via irreversible alkylation of catalytic cysteine residues.

Key Findings:

| Target Enzyme | Inhibitor (Ki) | Selectivity vs Mammalian Enzymes |

|---|---|---|

| L. major CatB (CPC) | 0.11 ± 0.03 μM | >100-fold ( , ) |

| Rhodesain (T. brucei) | 0.021 min⁻¹ | >50-fold ( ) |

| Human Cathepsin L | >10 μM | N/A ( ) |

Mechanistic Insights:

-

Electrophilic Activation: Electron-withdrawing N-substituents (e.g., Boc) increase aziridine’s electrophilicity, accelerating cysteine alkylation ( ).

-

Stereochemical Influence: (S,S)-configured aziridines show higher selectivity for parasitic enzymes due to complementary binding pockets ( ).

Comparative Reactivity of Aziridine Derivatives

Substituents significantly impact reaction rates and selectivity:

| Substituent | Relative Rate (vs Parent) | Inhibition Potency (IC₅₀) |

|---|---|---|

| N-Boc | 2,300× | 2.3 μM ( ) |

| N-H | 1× | >100 μM ( ) |

| N-PhSO₂ | 450× | 5.4 μM ( ) |

科学研究应用

Cysteine Protease Inhibition

One of the most notable applications of 2,3-diethyl aziridine-2,3-dicarboxylate is its role as an inhibitor of cysteine proteases. These enzymes are critical in various biological processes and are implicated in several diseases. The compound has been studied for its selective inhibition against cathepsin L-like enzymes, which are associated with diseases such as leishmaniasis and malaria .

Case Study: Leishmaniasis Treatment

Research indicates that derivatives of this compound exhibit significant antileishmanial activity. For instance, compounds derived from this scaffold have shown to impair the growth of Leishmania major promastigotes at mid-micromolar concentrations while maintaining low toxicity against host cells. The mechanism involves modulation of cytokine secretion and increased nitric oxide production in macrophages .

| Compound | IC50 (μM) | Target Enzyme | Effect |

|---|---|---|---|

| Compound 13b | 37.4 | LmaCatB | Leishmanicidal |

| Compound 13e | 2.3 | L. major amastigotes | Leishmanicidal |

These findings suggest that this compound derivatives could serve as promising leads for developing new antileishmanial therapies.

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for synthesizing complex organic molecules and nitrogen-containing heterocycles. Its high reactivity allows it to participate in various reactions:

- (3 + 2) Cycloadditions : Recent studies have documented the use of this compound in photocatalytic cycloadditions that produce diverse pyrrole derivatives with high yields .

- Peptidomimetic Synthesis : The compound can be modified to create peptidomimetic inhibitors targeting specific proteases, enhancing selectivity and efficacy against parasites .

作用机制

The mechanism of action of 2,3-diethyl aziridine-2,3-dicarboxylate involves its high ring strain, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can result in the formation of new chemical bonds and the modification of existing ones, leading to the compound’s observed effects .

相似化合物的比较

Aziridine: The parent compound of the aziridine family, characterized by a three-membered ring with one nitrogen atom.

2,3-Dicarboxyaziridine: A similar compound with carboxyl groups instead of carbethoxy groups.

N-Substituted Aziridines: Compounds with various substituents on the nitrogen atom, leading to different reactivity and applications.

Uniqueness: 2,3-diethyl aziridine-2,3-dicarboxylate is unique due to its specific functional groups, which impart distinct reactivity and properties compared to other aziridines. Its carbethoxy groups make it particularly useful in the synthesis of polyamines and other nitrogen-containing compounds .

属性

分子式 |

C8H13NO4 |

|---|---|

分子量 |

187.19 g/mol |

IUPAC 名称 |

diethyl aziridine-2,3-dicarboxylate |

InChI |

InChI=1S/C8H13NO4/c1-3-12-7(10)5-6(9-5)8(11)13-4-2/h5-6,9H,3-4H2,1-2H3 |

InChI 键 |

ZDCRASVHGJDHRS-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1C(N1)C(=O)OCC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。